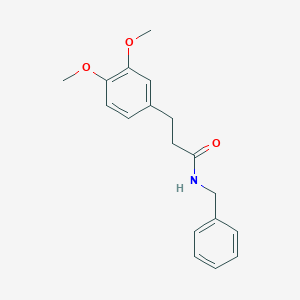

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

Description

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS: 40958-49-4) is a synthetic organic compound with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.36 g/mol . Its structure features a benzyl group attached to the amide nitrogen and a 3,4-dimethoxyphenyl moiety at the propanamide chain’s terminal position.

Properties

IUPAC Name |

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQSAIPIKZAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428864 | |

| Record name | N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40958-49-4 | |

| Record name | N-benzyl-3-(3,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(3,4-Dimethoxyphenyl)Propanoic Acid

This intermediate could be synthesized through:

-

Friedel-Crafts acylation : Reaction of 3,4-dimethoxybenzene with acrylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-(3,4-dimethoxyphenyl)propanoic acid.

-

Hydrolysis of nitriles : Starting from 3-(3,4-dimethoxyphenyl)propanenitrile under acidic or basic conditions.

Activation and Coupling with Benzylamine

The carboxylic acid is typically activated as an acyl chloride (using thionyl chloride or oxalyl chloride) or mixed anhydride before reacting with benzylamine. For example:

Synthetic Route 2: Reductive Amination Pathways

An alternative approach could involve reductive amination of 3-(3,4-dimethoxyphenyl)propanal with benzylamine. However, this method requires careful control to avoid over-reduction or imine byproduct formation. Catalysts such as sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol are commonly employed.

Challenges and Optimization Considerations

-

Regioselectivity : Ensuring the dimethoxyphenyl group is introduced at the correct position on the propanamide chain.

-

Purification : Chromatographic techniques (e.g., flash column chromatography) may be necessary to isolate the desired product from unreacted starting materials or isomers.

-

Yield Improvement : Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., maintaining −10°C during acylation) can enhance reaction efficiency.

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| Direct Amidation | Fewer steps, high atom economy | Requires acidic conditions, side reactions | 60–75% |

| Reductive Amination | Mild conditions, avoids acyl chlorides | Risk of over-reduction | 50–65% |

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide serves as a versatile building block for synthesizing more complex organic molecules. Its synthesis typically involves the reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with benzylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation: Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction: Utilizing lithium aluminum hydride (LiAlH₄) to convert the amide group into an amine.

- Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Biological Research

Potential Biological Activities:

this compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation through interaction with specific molecular targets.

Mechanism of Action:

The compound's mechanism may involve binding to enzymes or receptors, modulating their activity and influencing biological pathways relevant to disease processes .

Industrial Applications

Material Development:

In industrial settings, this compound may be utilized in the development of new materials and chemical processes. Its unique properties can contribute to innovations in material science and engineering .

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

N-Benzyl-3-(4-methoxyphenyl)propanamide

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 281.34 g/mol

- Key Differences : The phenyl ring lacks the 3-methoxy group present in the target compound, reducing steric hindrance and electronic effects.

- Synthesis : Synthesized via Rh-catalyzed coupling of benzylamine with (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, highlighting a divergent synthetic route compared to acid-esterification methods used for the target compound .

- Implications : The absence of the 3-methoxy group may alter binding interactions in biological systems or catalytic applications.

Functional Group Modifications

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a hydroxyl-containing directing group (N,O-bidentate) instead of the benzyl-propanamide chain.

- Physicochemical Contrast : The hydroxyl group increases polarity (higher PSA) compared to the target compound’s methoxy substituents.

Bioactive Analogues

N-Benzyl-3-[(methylphenyl)amino]propanamide Isomers

- Bioactivity : Demonstrated significant anticonvulsant effects in pentylenetetrazole-induced seizure models, attributed to GABAergic modulation .

Complex Heterocyclic Derivatives

N-Benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide

- Molecular Weight : 444.23 g/mol (exact mass)

- Key Differences : Incorporates a pyrazolopyrimidine heterocycle, significantly increasing molecular complexity and weight compared to the target compound .

Physicochemical and Pharmacokinetic Properties Comparison

*Estimated based on structural analogs.

Biological Activity

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 299.37 g/mol. Its structure features a benzyl group and a dimethoxy-substituted phenyl group attached to a propanamide backbone, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and receptor function, leading to various biological effects. For instance, it may inhibit certain pathways involved in cancer cell proliferation or bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's mechanism may involve targeting bacterial topoisomerases or other essential enzymes critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. For example, it has been observed to decrease cell viability in various cancer models while sparing normal cells .

Study 1: Antibacterial Activity Against E. coli

A study focusing on the antibacterial effects of this compound reported significant inhibition of E. coli growth at low concentrations. The compound was found to preferentially target bacterial topoisomerase I over human topoisomerases, demonstrating selectivity that could minimize cytotoxicity in human cells .

Study 2: Anticancer Effects in Cell Lines

In vitro experiments showed that this compound reduced the viability of several cancer cell lines by inducing apoptosis. The compound was noted for its ability to increase reactive oxygen species (ROS) levels within cells, leading to mitochondrial dysfunction and subsequent cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₀H₂₅N O₄ | Acetamide structure; potential analgesic properties |

| N-benzyl-2-(3,4-dimethoxyphenyl)propanamide | C₁₈H₂₁NO₃ | Different position of dimethoxy substitution |

| 4-Methoxy-N-benzylaniline | C₁₈H₂₃N O | Contains aniline structure; explored for antitumor activity |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-(3,4-dimethoxyphenyl)propanoic acid derivatives and benzylamine. A reported procedure involves activating the carboxylic acid using reagents like 3-bromopropionyl chloride in the presence of K₂CO₃ in a biphasic solvent system (e.g., EtOAc/water) to achieve moderate yields (~42%) . Optimization may include varying reaction temperature, stoichiometry of acylating agents, or using catalysts like DMAP to enhance efficiency .

Q. How is the structural identity of This compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- 1H/13C NMR : To verify aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and benzyl/amide protons (δ ~7.2–7.4 ppm for aromatic Hs; δ ~4.3 ppm for CH₂-NH) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 299.152) confirms molecular formula C₁₈H₂₁NO₃ .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Follow institutional guidelines for amide-containing organic waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) on the dimethoxyphenyl or benzyl groups affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs (e.g., replacing methoxy with halogens or varying benzyl substituents) and testing in biological assays. For example:

- Analog Synthesis : Replace 3,4-dimethoxy groups with 3-chloro-4-methoxy (as in CAS 449170-55-2) to assess electronic effects .

- Bioactivity Assays : Screen analogs for receptor binding (e.g., adenosine A2A receptors) or enzyme inhibition using in vitro models .

Q. What advanced analytical techniques are suitable for identifying metabolites or degradation products of this compound?

- Methodological Answer :

- LC-HRMS/MS : To detect metabolites via exact mass (e.g., m/z 444.226 for potential hydroxylated derivatives) .

- Stability Studies : Expose the compound to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via UPLC-PDA .

- Computational Prediction : Tools like GUSAR-online can predict acute toxicity profiles of metabolites .

Q. How can molecular dynamics (MD) simulations inform the design of This compound derivatives with improved stability?

- Methodological Answer :

- Simulation Setup : Use software like GROMACS to model interactions between the compound and target proteins (e.g., kinases or GPCRs).

- Key Parameters : Analyze binding energy, hydrogen bonding, and hydrophobic interactions to prioritize derivatives with enhanced binding affinity .

- Validation : Correlate simulation results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility Screening : Use standardized shake-flask methods in solvents (DMSO, ethanol, aqueous buffers) at controlled temperatures.

- HPLC Quantification : Measure saturated solutions to determine precise solubility values .

- Co-Solvency Studies : Evaluate solubility enhancement using cyclodextrins or surfactants for formulation research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.